Cas no 951626-95-2 (ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate)

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate structure
951626-95-2 structure
Product Name:ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Numéro CAS:951626-95-2
Le MF:C9H11N3O3
Mégawatts:209.201941728592
MDL:MFCD09832110
CID:1001461
PubChem ID:42873667
Update Time:2025-05-20

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
    • Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo- [1,5-a]pyrazine-2-carboxylate
    • ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylate
    • PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID, 4,5,6,7-TETRAHYDRO-4-OXO-, ETHYL ESTER
    • AK113708
    • 4-OXO-4,5,6,7-TETRAHYDRO-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLIC ACID ETHYL ESTER
    • RNMVWTOANIAUAU-UHFFFAOYSA-N
    • ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
    • PP1543
    • PB31395
    • AX8149624
    • Z5395
    • ST24030623
    • BB 0258522
    • ethyl 4-oxo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazine-2-carboxylat
    • Ethyl 4,5,6,7-tetrahydro-4-oxopyrazolo[1,5-a]pyrazine-2-carboxylate (ACI)
    • 4-Oxo-4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester
    • Ethyl 4-oxo-4 pound not5 pound not6 pound not7-tetrahydropyrazolo[1 pound not5-a]pyrazine-2-carboxylate
    • CS-0040200
    • DTXSID90655341
    • SY112263
    • AKOS016009821
    • MFCD09832110
    • 4,5,6,7-tetrahydro-4-oxo-pyrazolo[1,5-a]pyrazine-2-carboxylic acid ethyl ester
    • 951626-95-2
    • Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo [1,5-a]pyrazine-2-carboxylate
    • DS-2778
    • ETHYL 4-OXO-5H,6H,7H-PYRAZOLO[1,5-A]PYRAZINE-2-CARBOXYLATE
    • DA-00266
    • Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo-[1,5-a]pyrazine-2-carboxylate
    • SCHEMBL2520510
    • MDL: MFCD09832110
    • Piscine à noyau: 1S/C9H11N3O3/c1-2-15-9(14)6-5-7-8(13)10-3-4-12(7)11-6/h5H,2-4H2,1H3,(H,10,13)
    • La clé Inchi: RNMVWTOANIAUAU-UHFFFAOYSA-N
    • Sourire: O=C(C1C=C2C(NCCN2N=1)=O)OCC

Propriétés calculées

  • Qualité précise: 209.08000
  • Masse isotopique unique: 209.08004122g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 15
  • Nombre de liaisons rotatives: 3
  • Complexité: 282
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 73.2
  • Le xlogp3: 0.1

Propriétés expérimentales

  • Le PSA: 73.22000
  • Le LogP: 0.13200

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Informations de sécurité

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Données douanières

  • Code HS:2933990090
  • Données douanières:

    Code douanier chinois:

    2933990090

    Résumé:

    2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

    Éléments de déclaration:

    Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

    Résumé:

    2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AL184-100mg
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
951626-95-2 98%
100mg
433CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AL184-250mg
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
951626-95-2 98%
250mg
945CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AL184-1g
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
951626-95-2 98%
1g
2172.0CNY 2021-08-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AL184-5g
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
951626-95-2 98%
5g
8870CNY 2021-05-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E846007-100mg
Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
951626-95-2 98%
100mg
459.00 2021-05-17
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB05288-10g
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
951626-95-2 95%
10g
$1950 2023-09-07
TRC
E945968-10mg
Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate
951626-95-2
10mg
$ 70.00 2022-06-02
TRC
E945968-50mg
Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate
951626-95-2
50mg
$ 210.00 2022-06-02
TRC
E945968-100mg
Ethyl 4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-2-carboxylate
951626-95-2
100mg
$ 340.00 2022-06-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-AL184-200mg
ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
951626-95-2 98%
200mg
581.0CNY 2021-08-04

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Triphenylphosphine Solvents: Tetrahydrofuran ,  Water ;  18 h, reflux
Référence
Identification and synthesis of novel inhibitors of mycobacterium ATP synthase
Surase, Yogesh B.; Samby, Kirandeep; Amale, Sagar R.; Sood, Ruchi; Purnapatre, Kedar P.; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(15), 3454-3459

Méthode de production 2

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  0 °C; 4 h, rt
Référence
Preparation of macrocyclic compounds as Mcl-1 inhibitors useful for treating cancers
, World Intellectual Property Organization, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  0 °C; 4 h, rt
Référence
Macrocyclic compounds as Mcl-1 inhibitors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 4

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
Référence
6,7-Dihydropyrazolo[1,5-a]pyrazin-4-ones as negative allosteric modulators of metabotropic glutamate receptor 3 and their preparation
, United States, , ,

Méthode de production 5

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water ;  1.5 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  pH 7
Référence
Preparation of piperidinyl small molecules as degraders of helios and methods of use
, World Intellectual Property Organization, , ,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ;  30 min, rt
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ;  20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
Spirocycloheptanes as ROCK inhibitors and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  16 h, 15 °C
1.2 -
Référence
Fused heterocyclic derivatives as antiviral agents and their preparation
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1.5 h, rt
1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  3 h, rt
Référence
Preliminary investigation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives as a novel series of mGlu5 receptor positive allosteric modulators with efficacy in preclinical models of schizophrenia
Conde-Ceide, Susana; Alcazar, Jesus; Alonso de Diego, Sergio A.; Lopez, Silvia; Martin-Martin, Maria Luz; et al, Bioorganic & Medicinal Chemistry Letters, 2016, 26(2), 429-434

Méthode de production 9

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ,  Tetrahydrofuran ;  19 h, rt
Référence
Synthesis of N-(methyl-d3)pyridazine-carboxamides or -nicotinamides as IL-12, IL-23 and/or IFN-α modulators treating inflammatory and autoimmune diseases
, World Intellectual Property Organization, , ,

Méthode de production 10

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  basified
Référence
Preparation of bicyclic aralkylpyrazole lactam derivatives for use as mGluR5 receptor allosteric modulators
, United States, , ,

Méthode de production 11

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  basified, rt
Référence
Preparation of pyrazolopyrazinone derivatives and analogs for use as mGluR5 receptor positive allosteric modulators
, World Intellectual Property Organization, , ,

Méthode de production 12

Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  basified
Référence
Preparation of bicyclic pyrazole compounds as allosteric modulators of mGLUR5 receptors for treatment of psychiatric and neurological disorders and hyperproliferative disorders
, World Intellectual Property Organization, , ,

Méthode de production 13

Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Acetonitrile ;  30 min, rt
1.2 Catalysts: Tetrabutylammonium hydrogen sulfate ;  20 h, reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water
Référence
Spirocycloheptanes as ROCK inhibitors and their preparation
, United States, , ,

Méthode de production 14

Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Water ;  1 h, 25 °C
Référence
Amide compounds as Smarca degraders and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Méthode de production 15

Conditions de réaction
1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane ,  Water ;  16 h, 15 °C
Référence
Fused heterocycle derivatives as capsid assembly modulators and their preparation
, World Intellectual Property Organization, , ,

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Raw materials

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Preparation Products

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:951626-95-2)ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
Numéro de commande:A859191
État des stocks:in Stock
Quantité:1g/5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 08:16
Prix ($):173.0/683.0
Courriel:sales@amadischem.com
Shanghai Joy Biotech Ltd
Membre gold
Audited Supplier Fournisseurs audités
(CAS:951626-95-2)ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Numéro de commande:JY381
État des stocks:in Stock
Quantité:100g; 1kg; 10kg; 25kg
Pureté:95%
Dernières informations tarifaires mises à jour:Tuesday, 15 July 2025 11:20
Prix ($):discuss personally
Courriel:miley@joybiotech.com

ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate Littérature connexe

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:951626-95-2)ethyl 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carboxylate
A859191
Pureté:99%/99%
Quantité:1g/5g
Prix ($):173.0/683.0
Courriel
Shanghai Joy Biotech Ltd
(CAS:951626-95-2)ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
JY381
Pureté:95%
Quantité:100g; 1kg; 10kg; 25kg
Prix ($):Enquête
Courriel